molecular formula C15H17IO3 B12807221 cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B12807221
M. Wt: 372.20 g/mol
InChI Key: KRBZJRBTKJYOEH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.15 (s, 1H) : Carboxylic acid proton.
  • δ 7.82–7.25 (m, 4H) : Aromatic protons from 3-iodophenyl group.
  • δ 3.41 (t, 2H) : Methylene protons adjacent to ketone.
  • δ 2.90–1.20 (m, 11H) : Cyclohexane ring and remaining aliphatic protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 175.2 : Carboxylic acid carbonyl.
  • δ 198.4 : Ketone carbonyl.
  • δ 137.5–126.3 : Aromatic carbons.
  • δ 94.1 : Iodine-bearing carbon.

Infrared (IR) Vibrational Mode Analysis

Peak (cm⁻¹) Assignment
3000–2500 O-H stretch (carboxylic acid)
1705 C=O stretch (ketone)
1689 C=O stretch (carboxylic acid)
1580 C=C aromatic stretch
510 C-I stretch

The absence of a free O-H stretch (≈3500 cm⁻¹) suggests intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 372.1 ($$ \text{[M+H]}^+ $$), with characteristic fragments:

  • m/z 245.0 : Loss of $$ \text{C}7\text{H}5\text{IO} $$ (127 Da).
  • m/z 201.1 : Further decarbonylation ($$ \text{-CO} $$).
  • m/z 127.0 : Iodine-containing fragment ($$ \text{C}6\text{H}4\text{I}^+ $$).

Properties

IUPAC Name

2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBZJRBTKJYOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Synthetic Strategy

The synthesis generally proceeds via the following key steps:

  • Formation of the Oxoethyl Linkage:
    The oxoethyl group is introduced by alkylation or acylation reactions involving cyclohexane derivatives and α-halo ketones or esters. For example, cyclohexanone derivatives react with ethyl 2-chloroacetoacetate or similar reagents to form the keto-substituted intermediate.

  • Introduction of the Iodophenyl Group:
    The iodophenyl moiety is typically introduced via a nucleophilic addition or condensation reaction with 3-iodobenzaldehyde. This step forms a carbon-carbon bond between the aromatic ring and the oxoethyl side chain.

  • Stereochemical Control:
    The cis configuration at the cyclohexane ring is controlled by reaction conditions and choice of reagents, often involving stereoselective catalysts or chiral auxiliaries to favor the desired isomer.

  • Oxidation and Functional Group Transformations:
    Oxidation steps may be employed to convert intermediates to the ketone or carboxylic acid functionalities. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to achieve high purity and isolate the cis isomer.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Alkylation/Acylation Cyclohexanone + ethyl 2-chloroacetoacetate Formation of oxoethyl intermediate
Condensation 3-Iodobenzaldehyde + oxoethyl intermediate Formation of carbon-carbon bond with iodophenyl
Oxidation KMnO4, CrO3 or similar oxidants Conversion to ketone/carboxylic acid groups
Stereoselective control Chiral catalysts or temperature control Favor cis stereochemistry
Purification Recrystallization, chromatography Isolation of pure cis-2-[2-(3-iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Research Findings and Optimization

  • The synthesis is typically performed under mild to moderate temperatures to preserve stereochemistry and avoid side reactions.
  • The use of palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions) is less common for this compound but may be explored for analog synthesis.
  • Reaction yields vary depending on the purity of starting materials and reaction optimization but generally range from moderate to high (50–85%).
  • The iodophenyl group enhances the compound’s reactivity and potential biological activity, necessitating careful handling during synthesis to avoid deiodination or side reactions.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Cyclohexanone derivatives, 3-iodobenzaldehyde, ethyl 2-chloroacetoacetate
Key Reactions Alkylation/acylation, nucleophilic addition, oxidation
Stereochemical Control Use of chiral catalysts or controlled reaction conditions to obtain cis isomer
Purification Techniques Recrystallization, chromatographic separation
Typical Yields 50–85% depending on reaction optimization
Common Solvents Organic solvents such as dichloromethane, ethanol, or acetonitrile
Reaction Temperatures Mild to moderate (room temperature to 60 °C)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles like sodium azide or thiol compounds.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols.

Mechanism of Action

The mechanism of action of cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target compound (3-iodo) I (meta) C₁₅H₁₇IO₃ ~372.20 Not specified High molecular weight due to iodine; moderate electron-withdrawing effects.
cis-2-[2-(4-Bromophenyl)-... Br (para) C₁₅H₁₇BrO₃ 333.20 736136-39-3 Lower lipophilicity than iodine analog; para substitution enhances symmetry.
cis-2-[2-(3-Chlorophenyl)-... Cl (meta) C₁₅H₁₇ClO₃ 280.75 736136-40-6 Smaller halogen; higher solubility in polar solvents.
cis-2-[2-(4-Nitrophenyl)-... NO₂ (para) C₁₅H₁₇NO₅ 307.30 735275-43-1 Strong electron-withdrawing nitro group increases carboxylic acid acidity.
cis-2-[2-(3-Methylphenyl)-... CH₃ (meta) C₁₆H₂₀O₃ 260.33 735274-71-2 Electron-donating methyl group reduces acidity; lower molecular weight.
Key Observations:
  • Halogen Effects : Iodine (target compound) confers higher molecular weight and lipophilicity compared to bromine (333.20 g/mol) and chlorine (280.75 g/mol). This enhances membrane permeability but may reduce aqueous solubility .
  • Meta substitution (3-iodo, 3-chloro) introduces steric and electronic asymmetry .
  • Electronic Effects : Nitro groups (para) significantly increase the acidity of the carboxylic acid (pKa reduction), while methyl groups (meta) decrease it .

Biological Activity

cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, a compound with the molecular formula C15H17IO3C_{15}H_{17}IO_3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclohexane ring and a carboxylic acid functional group, with an iodophenyl moiety that may enhance its binding affinity to biological targets through halogen bonding. The presence of the iodine atom is significant as it can influence the pharmacodynamics of the compound by participating in various interactions, including hydrogen bonding due to the carboxylic acid group .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be relevant for therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural features allow it to interact with specific cellular pathways involved in tumor growth regulation.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For instance, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a possible mechanism for neuroprotective effects .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example, at concentrations around 50 µM, it was found to inhibit cell growth by approximately 50%, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to active sites of target enzymes, suggesting a competitive inhibition mechanism. This is particularly relevant for its potential use in treating conditions associated with cholinergic dysfunction .

Comparative Analysis

A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications:

Compound NameIC50 (µM)Biological Activity
This compound50Anticancer activity
Compound A22AChE inhibition
Compound B30BChE inhibition

Q & A

Basic: What are the recommended synthetic routes for cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

Answer:
Synthesis typically involves coupling a 3-iodophenyl ketone precursor with a cis-cyclohexane carboxylic acid derivative. Key steps include:

  • Stereoselective alkylation : Use chiral auxiliaries or enantioselective catalysts to control the cis-configuration. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) have been employed in analogous cyclohexane-carboxylic acid syntheses to preserve stereochemistry .
  • Purification : Reverse-phase HPLC or chiral column chromatography ensures stereochemical purity. Analytical methods like NMR (e.g., NOESY for cis/trans differentiation) and polarimetry are critical for validation.

Basic: How can the structure and stereochemistry of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions. For example, X-ray analysis of a similar constrained cyclohexane derivative confirmed chi1 and chi2 rotamers with <1 Å resolution .
  • NMR spectroscopy :
    • <sup>1</sup>H and <sup>13</sup>C NMR identifies substituent positions (e.g., iodophenyl protons at ~7.5 ppm).
    • NOESY correlations between the cyclohexane ring protons and the oxoethyl group confirm the cis configuration.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C15H17IO3).

Advanced: What computational approaches are suitable for predicting the conformational dynamics and intramolecular interactions of this compound?

Answer:

  • Molecular mechanics simulations : Predict steric clashes and preferred rotamers. For example, studies on cis-cyclohexane derivatives used force fields (e.g., AMBER) to model chi2 rotamers, revealing two dominant conformers at ±90° .
  • Density Functional Theory (DFT) : Calculates electronic interactions, such as hydrogen bonding between the carboxylic acid and oxoethyl groups.
  • Molecular docking : Screens potential biological targets (e.g., enzymes with cyclohexane-binding pockets) to prioritize experimental assays.

Advanced: How do intramolecular interactions like hydrogen bonding or steric effects influence the compound's reactivity and stability?

Answer:

  • Hydrogen bonding : The carboxylic acid group may form intramolecular H-bonds with the oxoethyl oxygen, reducing solubility in nonpolar solvents. IR spectroscopy (stretching at ~2500–3000 cm<sup>-1</sup>) and temperature-dependent NMR can detect this interaction.
  • Steric effects : The cis configuration creates steric hindrance between the iodophenyl and cyclohexane substituents, lowering reactivity in nucleophilic substitutions. Kinetic studies (e.g., monitoring reaction rates with varying steric bulk) quantify this effect.
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS identify degradation pathways, such as deiodination or oxidation .

Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this compound?

Answer:

  • Standardize purity protocols : Ensure >98% purity via HPLC (as in analogous studies ) and confirm stereochemistry with chiral columns.
  • Control experimental variables :
    • Use identical solvent systems (e.g., DMSO concentration affects cellular uptake).
    • Validate target engagement with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Address rotameric effects : Fluorescence lifetime analysis (as in ) can correlate rotamer populations with bioactivity discrepancies. For example, minor rotamers may exhibit unexpected proton/electron transfer rates, altering activity.

Basic: What are the key considerations for designing stability studies under physiological conditions?

Answer:

  • pH-dependent stability : Test buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Monitor degradation via LC-MS.
  • Light and temperature sensitivity : Store samples in amber vials at -20°C and assess photodegradation under UV/visible light (e.g., ICH Q1B guidelines).
  • Oxidative stability : Add antioxidants (e.g., BHT) or use inert atmospheres (N2) during synthesis to prevent iodophenyl group oxidation .

Advanced: How can intramolecular excited-state proton or electron transfer impact the compound's spectroscopic properties?

Answer:

  • Fluorescence decay analysis : Time-resolved fluorescence (e.g., biexponential decay with lifetimes of 3.1 ns and 0.3 ns ) reveals proton/electron transfer rates.
  • Isotope exchange experiments : H-D exchange at specific indole positions (detected via <sup>1</sup>H NMR) identifies proton transfer pathways.
  • Temperature-dependent studies : Activation energies for electron transfer (derived from Arrhenius plots) explain quenching mechanisms in different rotamers .

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